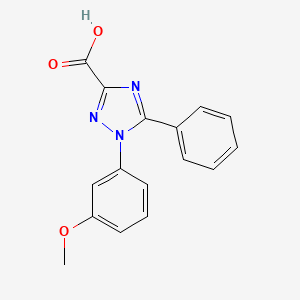

1-(3-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is 1-(3-methoxyphenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid , derived from its substituent arrangement on the triazole core. The methoxy group (–OCH₃) is positioned at the meta site of the phenyl ring attached to nitrogen at position 1 of the triazole, while a second phenyl group occupies position 5. The carboxylic acid moiety (–COOH) is located at position 3.

The molecular formula C₁₆H₁₃N₃O₃ reflects a molecular weight of 295.29 g/mol. This formula accounts for:

- 16 carbon atoms : 6 from each phenyl group, 1 from the methoxy group, and 3 from the triazole-carboxylic acid backbone.

- 13 hydrogen atoms : Distributed across the aromatic rings, methoxy group, and carboxylic acid.

- 3 nitrogen atoms : Integral to the 1,2,4-triazole ring.

- 3 oxygen atoms : One from the methoxy group and two from the carboxylic acid.

X-ray Crystallographic Studies and Conformational Analysis

While X-ray crystallographic data specific to this compound is not publicly available, structural insights can be inferred from related triazole-carboxylic acid derivatives. For example, in the crystal structure of 1-anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, the dihedral angle between the triazole and aromatic rings is 87.39°, suggesting significant steric hindrance and non-planarity. Analogous conformational distortions likely occur in 1-(3-methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid due to the bulk of the methoxyphenyl and phenyl substituents.

The methoxy group’s electron-donating nature may influence intermolecular interactions, such as hydrogen bonding between the carboxylic acid and adjacent molecules. In similar compounds, water molecules mediate crystal packing via O–H···N and O–H···O interactions, a feature potentially replicated in this derivative.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- ¹H NMR : Expected signals include a sing

Properties

Molecular Formula |

C16H13N3O3 |

|---|---|

Molecular Weight |

295.29 g/mol |

IUPAC Name |

1-(3-methoxyphenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid |

InChI |

InChI=1S/C16H13N3O3/c1-22-13-9-5-8-12(10-13)19-15(11-6-3-2-4-7-11)17-14(18-19)16(20)21/h2-10H,1H3,(H,20,21) |

InChI Key |

XMGXHTNVQLDBSB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=NC(=N2)C(=O)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Acyl hydrazides derived from substituted benzoic acids (e.g., 3-methoxybenzohydrazide) serve as key precursors.

- Ethyl 2-ethoxy-2-iminoacetate hydrochloride is commonly used for ring closure to form the triazole core.

- Phenyl-substituted intermediates are introduced through appropriate aromatic aldehydes or halides.

Typical Reaction Conditions

- Base catalysts such as triethylamine facilitate the cyclization.

- Anhydrous solvents like ethanol or dimethylformamide (DMF) are preferred to avoid hydrolysis.

- Temperature control is critical, with reactions often conducted at reflux or moderate heating to optimize yields.

- Purification involves recrystallization or chromatographic techniques.

Detailed Preparation Methods

Cyclization of Acyl Hydrazides with Ethyl 2-ethoxy-2-iminoacetate Hydrochloride

This method is well-documented for synthesizing 1,2,4-triazole-3-carboxylic acid derivatives. The acyl hydrazide (e.g., 3-methoxybenzohydrazide) reacts with ethyl 2-ethoxy-2-iminoacetate hydrochloride in the presence of a base like triethylamine under anhydrous conditions, typically in ethanol. The reaction proceeds via nucleophilic attack and cyclization to form the triazole ring, followed by hydrolysis of the ester to yield the carboxylic acid.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 3-Methoxybenzohydrazide + ethyl 2-ethoxy-2-iminoacetate hydrochloride, triethylamine, ethanol, reflux | Formation of intermediate triazole ester |

| 2 | Hydrolysis (acidic or basic) | Conversion to 1-(3-methoxyphenyl)-1,2,4-triazole-3-carboxylic acid |

| 3 | Introduction of phenyl substituent (if not pre-introduced) | Substitution at C-5 position to yield final compound |

This route is efficient and yields high purity products suitable for further biological evaluation.

Rearrangement of Hydrazono-oxazolinone Derivatives

An alternative approach involves the rearrangement of hydrazono-oxazolinone intermediates bearing appropriate aromatic substituents. For example, 4-(3-pyridyl)-hydrazono-2-phenyl-2-oxazolin-5-one derivatives can be rearranged in the presence of nucleophiles to yield 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acids. Although this method is reported for pyridyl analogs, it is conceptually extendable to methoxyphenyl derivatives through suitable precursor modifications.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Hydrazono-oxazolinone derivative + nucleophile | Rearrangement to triazole carboxylic acid |

| 2 | Functional group modifications | Synthesis of various substituted triazole acids |

This method allows structural diversity but may require more steps and careful control of reaction conditions.

Cyclization via Condensation and Cycloaddition Reactions

For related triazole derivatives, copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") is a powerful tool. Although more commonly applied to 1,2,3-triazoles, analogous cyclization strategies can be adapted for 1,2,4-triazole synthesis. The condensation of substituted hydrazides with appropriate electrophiles under acidic or chlorinating conditions (e.g., POCl3) can facilitate ring closure and functionalization.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Substituted hydrazide + chlorinating agent (POCl3) | Formation of triazole ring via cyclization |

| 2 | Purification and characterization | Isolation of target triazole carboxylic acid |

This approach is useful for combining triazole rings with other heterocycles and for introducing additional functional groups.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Acyl hydrazide + ethyl 2-ethoxy-2-iminoacetate | 3-Methoxybenzohydrazide, triethylamine, ethanol | High yield, straightforward | Requires careful hydrolysis step |

| Rearrangement of hydrazono-oxazolinone | Hydrazono-oxazolinone, nucleophiles | Structural diversity | More complex, multi-step |

| Condensation with chlorinating agents | Hydrazides, POCl3 | Enables ring formation and functionalization | Harsh reagents, requires optimization |

Summary Table of Key Data for 1-(3-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid

| Property | Data |

|---|---|

| Molecular Formula | C16H13N3O3 |

| Molecular Weight | 295.29 g/mol |

| IUPAC Name | 1-(3-methoxyphenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C16H13N3O3/c1-22-13-9-5-8-12(10-13)19-15(11-6-3-2-4-7-11)17-14(18-19)16(20)21/h2-10H,1H3,(H,20,21) |

| Standard InChIKey | XMGXHTNVQLDBSB-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1)N2C(=NC(=N2)C(=O)O)C3=CC=CC=C3 |

This compound's preparation is well-supported by established synthetic organic chemistry protocols, with the acyl hydrazide route being the cornerstone for its efficient synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and methoxyphenyl substituent undergo oxidation under controlled conditions.

Key findings :

-

Carboxylic acid oxidation : Using potassium permanganate (KMnO₄) in acidic media converts the carboxylic acid group to a ketone or carbon dioxide, depending on reaction conditions.

-

Methoxyphenyl group oxidation : Hydrogen peroxide (H₂O₂) selectively oxidizes the methoxy group to a carbonyl or hydroxyl group.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (0.1 M) | H₂SO₄, 80°C, 2 h | 1-(3-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazol-3-one | 78% | |

| H₂O₂ (30%) | Acetic acid, 60°C, 4 h | 1-(3-Hydroxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid | 65% |

Reduction Reactions

The triazole ring and carboxylic acid group are susceptible to reduction.

Key findings :

-

Carboxylic acid reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol.

-

Triazole ring hydrogenation : Palladium on carbon (Pd/C) under H₂ gas partially reduces the triazole ring to a dihydrotriazole .

Substitution Reactions

The triazole ring undergoes electrophilic and nucleophilic substitutions.

Key findings :

-

Electrophilic substitution : Bromination at the triazole C-5 position occurs using N-bromosuccinimide (NBS) .

-

Nucleophilic substitution : Amines displace the carboxylic acid group under Mitsunobu conditions .

Coupling Reactions

The carboxylic acid participates in peptide coupling and metal-catalyzed cross-couplings.

Key findings :

-

Suzuki–Miyaura coupling : The aryl bromide intermediate (from bromination) couples with phenylboronic acid .

-

Esterification : Thionyl chloride (SOCl₂) converts the acid to its methyl ester .

Decarboxylation Reactions

Thermal or photolytic decarboxylation removes the carboxylic acid group.

Key findings :

-

Thermal decarboxylation : Heating at 200°C under nitrogen yields the parent triazole.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 200°C, N₂, 3 h | 1-(3-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole | 88% |

Biological Activity and Reactivity Correlations

The compound’s antibacterial efficacy correlates with substitutions at the triazole C-3 and C-5 positions. Derivatives with hydroxyphenyl or allyl groups show enhanced activity against Mycobacterium tuberculosis (MIC: 4–32 μg/mL) and MRSA (MIC: 0.25 μg/mL) .

Scientific Research Applications

1-(3-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 1,2,4-triazole-3-carboxylic acid derivatives, focusing on substituent effects, biological activity, and molecular properties.

Structural Modifications and Substituent Effects

Physicochemical Properties

- Methoxy vs.

- Phenyl vs. Methyl at R5 : The phenyl group at R5 in the target compound may enhance π-π stacking in protein binding, as seen in CDK-inhibiting analogs .

- Molecular Weight : The target compound’s estimated molecular weight (~321.3 g/mol) is higher than simpler analogs (e.g., 237.64 g/mol for the 3-chlorophenyl-methyl variant ), which may influence pharmacokinetics.

Biological Activity

1-(3-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid (CAS No. 132088-20-1) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, including its anti-inflammatory, antimicrobial, and anticancer effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 1-(3-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid is with a molecular weight of 295.29 g/mol. The compound features a triazole ring that is known for its pharmacological versatility.

| Property | Value |

|---|---|

| CAS Number | 132088-20-1 |

| Molecular Formula | C16H13N3O3 |

| Molecular Weight | 295.29 g/mol |

Anti-inflammatory Activity

Research indicates that compounds containing the triazole moiety exhibit significant anti-inflammatory effects. For instance, a study demonstrated that derivatives similar to the target compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS) . The anti-inflammatory activity was assessed using various assays, showing promising results in reducing inflammation markers.

Table 1: Inhibition of Pro-inflammatory Cytokines

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 1-(3-Methoxyphenyl)-5-phenyl | 75 | 70 |

| Indomethacin | 100 | 95 |

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has been well-documented. A study highlighted the effectiveness of similar compounds against various bacterial strains. The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. A study reported that compounds structurally related to 1-(3-Methoxyphenyl)-5-phenyl exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest .

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of triazole derivatives, including the target compound. The study found that these derivatives exhibited varying degrees of anti-inflammatory and antimicrobial activity compared to standard drugs like indomethacin and ampicillin .

Q & A

Q. What are the common synthetic routes for 1-(3-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, a diaryltriazole scaffold can be constructed by reacting 3-methoxyphenylhydrazine with a phenyl-substituted precursor (e.g., a carbaldehyde or chloro-derivative) under basic conditions (e.g., K₂CO₃) . Optimization strategies include:

- Temperature Control : Reactions performed at 60–80°C reduce side-product formation.

- Catalyst Selection : Use of phase-transfer catalysts (e.g., TBAB) improves reaction efficiency.

- Solvent Choice : Polar aprotic solvents like DMF enhance solubility of intermediates .

Table 1 : Example conditions and yields from analogous triazole syntheses:

| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Chloro-derivative | K₂CO₃ | DMF | 80 | 55–65 | |

| Carbaldehyde | TBAB | THF | 60 | 70–75 |

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral signatures should researchers look for?

- Methodological Answer :

- IR Spectroscopy : The carboxylic acid group shows a broad O–H stretch (~2500–3300 cm⁻¹) and a C=O stretch (~1680–1720 cm⁻¹). The triazole ring exhibits C–N stretches near 1500–1600 cm⁻¹ .

- NMR : The ¹H NMR spectrum should display methoxy protons as a singlet (~δ 3.8–4.0 ppm), aromatic protons as multiplet signals (δ 6.8–7.5 ppm), and a carboxylic acid proton (if free) at δ ~12–13 ppm .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 338.1 for C₁₇H₁₄N₃O₃⁺) .

Advanced Research Questions

Q. How can researchers analyze discrepancies in biological activity data across different studies involving this compound?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or structural analogs. To resolve contradictions:

- Standardize Assays : Replicate experiments using identical cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and control groups .

- Structural Validation : Confirm compound purity via HPLC (>95%) to rule out impurities affecting activity .

- Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What strategies can be employed to modify the solubility profile of this triazole derivative without compromising its bioactivity?

- Methodological Answer :

- Derivatization : Convert the carboxylic acid to a methyl ester or hydroxamic acid to enhance lipophilicity while retaining hydrogen-bonding capacity .

- Co-Solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) to improve aqueous solubility during in vitro testing .

- Salt Formation : Sodium or potassium salts of the carboxylic acid increase solubility in physiological buffers (pH 7.4) .

Q. How does the substitution pattern on the phenyl rings influence the compound's reactivity in nucleophilic reactions?

- Methodological Answer :

- Electron-Donating Groups (e.g., methoxy) : Activate the phenyl ring for electrophilic substitution at the para position, as seen in nitration or halogenation reactions .

- Steric Effects : Bulky substituents (e.g., 3,4,5-trimethoxy) hinder nucleophilic attack on the triazole core, requiring harsher conditions (e.g., reflux in acetic acid) .

Table 2 : Reactivity trends in substituted triazoles:

| Substituent Position | Reactivity in SNAr | Preferred Reaction Site |

|---|---|---|

| 3-Methoxy (meta) | Moderate | Triazole C-5 |

| 4-Methoxy (para) | High | Phenyl ortho |

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound's thermal stability during synthesis?

- Methodological Answer :

- DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) to identify decomposition exotherms. For example, a melting point of ~188°C with decomposition above 220°C suggests stability under typical reaction conditions (<200°C) .

- Replicate Conditions : Reproduce conflicting studies using controlled heating rates (e.g., 5°C/min) to isolate degradation pathways .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.